![molecular formula C16H18BNO5 B2583993 Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI) CAS No. 727396-17-0](/img/structure/B2583993.png)
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI)
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Overview
Description
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI) is a type of boronic acid, which are compounds that have been widely studied in medicinal chemistry . Boronic acids are considered Lewis acids and have a pKa value of 4–10 . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
The synthesis of boronic acids has been well-studied. They were first synthesized in 1860 by Edward Frankland . The Suzuki–Miyaura coupling is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .Scientific Research Applications
Cross-Coupling Reactions
Boronic acids and their derivatives are widely used in cross-coupling reactions . The compound could potentially be used in such reactions, contributing to the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Catalysis
Boronic acids are known for their use in catalysis . They can act as Lewis acids, accepting a pair of electrons and facilitating various chemical reactions .
Medicinal Chemistry
In the field of medicinal chemistry , boronic acids and their derivatives have shown significant potential . They can be used to create hybrid molecules with bioactive properties , which could lead to the development of new therapeutic agents .
Polymer and Optoelectronics Materials
Boronic acids are used in the creation of polymer and optoelectronics materials . The unique properties of boronic acids can contribute to the development of new materials with improved characteristics .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a type of cross-coupling reaction that uses boronic acids . This reaction is widely used in organic chemistry for the construction of carbon-carbon bonds .
Fluorescent DNA-Based Aptamer Selection
Boronic acids have been used for fluorescent DNA-based aptamer selection . This application is important for genomic DNA incorporation work and DNA labeling .
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[3-[(2,4-dimethoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO5/c1-22-14-7-6-12(15(9-14)23-2)10-18-16(19)11-4-3-5-13(8-11)17(20)21/h3-9,20-21H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASUCWONUQWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI) |
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